![molecular formula C14H9BrClNO4 B14215799 2-[(3-Bromophenyl)carbamoyloxy]-4-chlorobenzoic acid CAS No. 827325-62-2](/img/structure/B14215799.png)
2-[(3-Bromophenyl)carbamoyloxy]-4-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromophenyl)carbamoyloxy]-4-chlorobenzoic acid is an organic compound with the molecular formula C14H9BrClNO3 It is characterized by the presence of bromine, chlorine, and carbamoyloxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)carbamoyloxy]-4-chlorobenzoic acid typically involves the reaction of 3-bromophenyl isocyanate with 4-chlorobenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyloxy linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)carbamoyloxy]-4-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamoyloxy group can be hydrolyzed to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the bromine and chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis would produce 3-bromophenylamine and 4-chlorobenzoic acid.
Scientific Research Applications
2-[(3-Bromophenyl)carbamoyloxy]-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(3-Bromophenyl)carbamoyloxy]-4-chlorobenzoic acid exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The carbamoyloxy group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorophenyl)carbamoyloxy]-4-chlorobenzoic acid
- 2-[(3-Bromophenyl)carbamoyloxy]-4-fluorobenzoic acid
- 2-[(3-Bromophenyl)carbamoyloxy]-4-methylbenzoic acid
Uniqueness
2-[(3-Bromophenyl)carbamoyloxy]-4-chlorobenzoic acid is unique due to the specific combination of bromine and chlorine atoms, which confer distinct chemical properties
Properties
CAS No. |
827325-62-2 |
|---|---|
Molecular Formula |
C14H9BrClNO4 |
Molecular Weight |
370.58 g/mol |
IUPAC Name |
2-[(3-bromophenyl)carbamoyloxy]-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H9BrClNO4/c15-8-2-1-3-10(6-8)17-14(20)21-12-7-9(16)4-5-11(12)13(18)19/h1-7H,(H,17,20)(H,18,19) |
InChI Key |
AQVHUBROHKHLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)OC2=C(C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


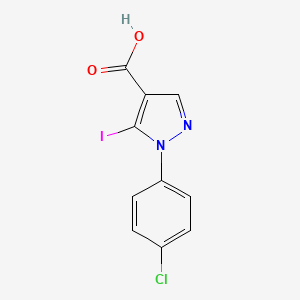
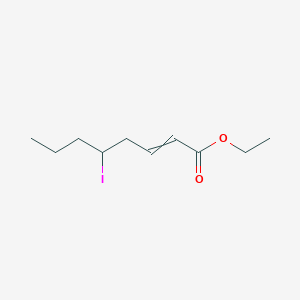
![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
![N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14215731.png)

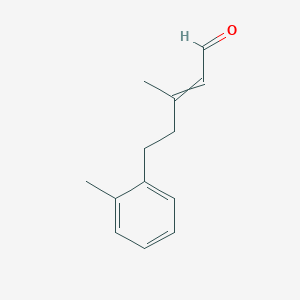
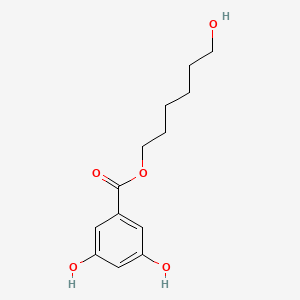
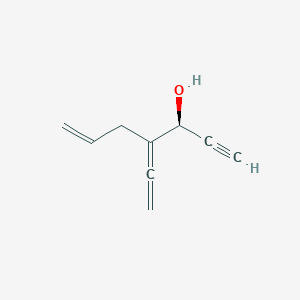
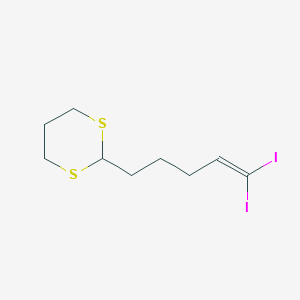
![1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole](/img/structure/B14215744.png)
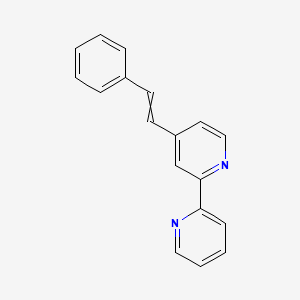
![N-[1-(4-Cyanophenyl)ethenyl]acetamide](/img/structure/B14215758.png)
![5-(2-Bromophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B14215770.png)
![4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile](/img/structure/B14215774.png)
